molecular formula C12H22Si2 B1601576 1,3-Bis(trimethylsilyl)benzene CAS No. 2060-89-1

1,3-Bis(trimethylsilyl)benzene

Cat. No.: B1601576
CAS No.: 2060-89-1
M. Wt: 222.47 g/mol
InChI Key: RDDMOMIMRPHKSZ-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with chlorotrimethylsilane in the presence of a suitable base, such as magnesium or lithium, under anhydrous conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions or organolithium reactions. These methods are preferred due to their efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trimethylsilyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

1,3-Bis(trimethylsilyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound is utilized in the development of silicon-based biomaterials and as a probe in biological studies.

    Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.

    Industry: It is employed in the production of specialty chemicals, coatings, and advanced materials

Mechanism of Action

The mechanism of action of 1,3-Bis(trimethylsilyl)benzene involves its ability to act as a Lewis acid, forming strong bonds with electron-rich substrates. This interaction facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition. The compound’s trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trimethylsilyl)benzene
  • 1,2-Bis(trimethylsilyl)benzene
  • Trimethyl(phenyl)silane
  • Bis(trimethylsilyl)acetylene

Uniqueness

1,3-Bis(trimethylsilyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to its isomers and other similar compounds. Its stability, reactivity, and versatility make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

trimethyl-(3-trimethylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDMOMIMRPHKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493882
Record name (1,3-Phenylene)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060-89-1
Record name (1,3-Phenylene)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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